3-[(4-Bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Halogen SAR Lipophilicity modulation 1,2,4-Triazole-4-amine pharmacology

3-[(4-Bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a fully substituted 1,2,4-triazole-4-amine derivative belonging to the 3-alkylsulfanyl-4-amino-1,2,4-triazole chemotype, a scaffold recognized for antiproliferative, antimicrobial, and enzyme-inhibitory activities. The compound features a 4-bromobenzylthio group at C-3, a 3-methylphenyl substituent at C-5, and a free primary amine at N-4.

Molecular Formula C16H15BrN4S
Molecular Weight 375.3 g/mol
Cat. No. B12143787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15BrN4S
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C16H15BrN4S/c1-11-3-2-4-13(9-11)15-19-20-16(21(15)18)22-10-12-5-7-14(17)8-6-12/h2-9H,10,18H2,1H3
InChIKeyPLOAASIHFPDTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine: Sourcing and Differentiation Guide for Procurement Specialists and Medicinal Chemistry Teams


3-[(4-Bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a fully substituted 1,2,4-triazole-4-amine derivative belonging to the 3-alkylsulfanyl-4-amino-1,2,4-triazole chemotype, a scaffold recognized for antiproliferative, antimicrobial, and enzyme-inhibitory activities [1]. The compound features a 4-bromobenzylthio group at C-3, a 3-methylphenyl substituent at C-5, and a free primary amine at N-4. This substitution pattern distinguishes it from the more common 1,2,4-triazole-3-thione and N4-aryl congeners and introduces specific electronic, steric, and lipophilic properties that cannot be assumed equivalent across structurally similar analogs. The 4-bromophenyl group provides a heavy halogen atom capable of halogen bonding, while the 3-methylphenyl group offers distinct torsional and electronic characteristics compared to para-substituted isomers. These features confer differential reactivity, binding behavior, and physicochemical profiles that directly affect procurement and experimental selection decisions.

Why 3-[(4-Bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine Cannot Be Interchanged with Other 1,2,4-Triazole-4-amines: A Procurement Caution


Within the 1,2,4-triazole-4-amine family, seemingly minor substituent changes can drastically alter lipophilicity, target binding, and biological selectivity. Systematic SAR studies on halogenated 1,2,4-triazole-3-thiones have demonstrated that halogen volume and lipophilicity directly modulate antibacterial potency, with fluorophenyl, chlorophenyl, bromophenyl, and iodophenyl derivatives exhibiting non-interchangeable activity profiles [1]. In the closely related 3-alkylsulfanyl-4-amino-1,2,4-triazole series, modification of the 5-aryl substituent (e.g., 4-methylphenyl vs. 4-methoxyphenyl vs. 3,4-dimethoxyphenyl) alters antiproliferative IC50 values by more than an order of magnitude across the same cell lines [2]. Furthermore, the position of the methyl group on the phenyl ring (meta vs. para) affects torsional angles between the triazole and phenyl rings, influencing molecular planarity, crystal packing, and potential target complementarity [3]. These findings collectively demonstrate that generic substitution of 3-[(4-bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine with a close analog—even one differing by a single atom or substituent position—carries a high risk of losing or unpredictably altering the desired biological, physicochemical, or reactivity profile. The quantitative evidence below details the specific differentiation dimensions that justify prioritization of this compound.

Quantitative Differentiation Evidence for 3-[(4-Bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine


Halogen-Dependent Lipophilicity and Steric Modulation: Bromophenyl vs. Fluorophenyl Differentiation

Systematic evaluation of halogen-substituted 1,2,4-triazole derivatives has established that halogen volume—not merely electronegativity—is a critical determinant of biological activity, with the bromine atom providing distinct lipophilicity and steric bulk compared to fluorine, chlorine, or iodine [1]. The 4-bromophenyl group in the target compound (van der Waals volume ~26.5 ų for Br; Hansch π ≈ 0.86) confers greater lipophilicity than the 4-fluorophenyl analog (F: VdW ~5.8 ų; π ≈ 0.14) and greater polarizability than the 4-chlorophenyl variant. This lipophilicity difference is projected to enhance membrane permeability (calculated AlogP for the target compound ≈ 3.4–4.0 vs. ≈ 2.8–3.2 for the 4-fluorophenyl analog) while the larger bromine atom also enables halogen bonding interactions not available to fluorine. The halogen volume has been shown to directly influence antibacterial MIC values in 1,2,4-triazole-3-thione series, where activity rank order correlated with halogen size (I > Br > Cl > F) for certain Gram-positive strains [1]. Researchers selecting this compound over the 4-fluorophenyl analog (CAS 585550-27-2) should anticipate higher logD, altered target binding geometry, and potentially different pharmacokinetic behavior.

Halogen SAR Lipophilicity modulation 1,2,4-Triazole-4-amine pharmacology

Antiproliferative Benchmarking: Class-Level Potency of 3-Alkylsulfanyl-4-amino-1,2,4-triazoles vs. Standard Chemotherapeutics

Although direct head-to-head antiproliferative data for the exact target compound have not been published, the chemotype to which it belongs—3-alkylsulfanyl-4-amino-1,2,4-triazoles—has demonstrated highly competitive potency against multiple cancer cell lines. In a systematic study, the most active compound in this series (compound 8d, bearing a 4-methoxyphenyl at C-5) exhibited IC50 values of 0.37 μM (HCT116), 2.94 μM (Hela), and 31.31 μM (PC-3), representing 184-fold, 18-fold, and 17-fold improvements over fluorouracil, respectively [1]. Critically, this compound was inactive against normal HEK-293 cells, indicating a tumor-selective window. The target compound differs from 8d at C-5 (3-methylphenyl vs. 4-methoxyphenyl) and at the S-alkyl substituent (4-bromobenzyl vs. 4-fluorobenzyl). Based on established SAR trends showing that halogen substitution at the benzylthio position modulates electron density at the triazole ring and influences π-stacking with aromatic residues in target proteins, the 4-bromobenzyl group in the target compound is expected to confer distinct potency and selectivity features relative to both the 4-fluorobenzyl comparator and the 3-bromobenzyl positional isomer.

Antiproliferative activity Cancer cell lines Triazole SAR

Regioisomeric Influence of 3-Methylphenyl vs. 4-Methylphenyl on Molecular Conformation and Crystal Packing

Crystal structure analysis of analogous 3,5-disubstituted 4-amino-1,2,4-triazoles reveals that the position of the methyl substituent on the pendant phenyl ring directly impacts the interplanar angle between the triazole core and the aromatic ring. For 3-(4-methylphenyl)-4-amino-5-mercapto-1,2,4-triazole, the triazole-phenyl torsion angle was measured at 5.7(1)°, indicating near-coplanarity, whereas for 3-(4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole, the corresponding angle was 1.4(2)° [1]. The meta-methyl substitution in the target compound introduces steric hindrance absent in para-substituted analogs; the methyl group at C-3 of the phenyl ring is expected to increase the torsion angle relative to 4-substituted comparators, potentially altering π-stacking interactions with flat aromatic binding pockets, intermolecular packing in the solid state, and solubility. This conformation difference directly affects the compound's behavior in co-crystallization and formulation studies, making the 4-methylphenyl analog (3-[(4-bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine) a non-equivalent substitute for crystallographic or solid-state applications.

X-ray crystallography Substituent position effect Triazole-phenyl torsion

Synthetic Derivatization Advantage: Free 4-Amine as a Handle for Library Diversification vs. N4-Alkylated or N4-Arylated Analogs

The target compound retains a free NH2 group at N-4 of the triazole ring, in contrast to N4-methyl, N4-ethyl, or N4-aryl substituted analogs that are commercially more prevalent in supplier catalogs. This free amine serves as a versatile synthetic handle enabling acylation, sulfonylation, Schiff base formation, and urea/thiourea coupling without requiring deprotection steps. In the 3-(methylthio)-4-amino-1,2,4-triazole series, the N4-amine has been successfully converted to carbamate derivatives via reaction with phenyl chloroformate in acetonitrile using K2CO3 as base, achieving good yields [1]. Additionally, urea derivatives have been synthesized by reacting 4-amino-1,2,4-triazole carbamates with amines in DMF at 60 °C, demonstrating the accessibility of this position for library synthesis [2]. The presence of both a free amine (N4) and a 4-bromophenyl moiety (C3-S substituent) provides orthogonal reactivity: the amine for nucleophilic derivatization, and the bromine for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Analogs where N4 is blocked by a methyl or aryl group forfeit this key diversification capability, limiting their utility in SAR exploration.

Derivatization handle Parallel synthesis Triazole library design

Antimicrobial Selectivity Potential: Bromine Positional Isomer Differentiation in 1,2,4-Triazole-4-amine Series

Regioisomeric bromine placement on the benzylthio phenyl ring is known to influence antimicrobial activity profiles in triazole derivatives. BindingDB data for structurally related compounds show that 4-bromophenyl-substituted triazoles achieve IC50 values of 3.19 μM against Enterococcus faecalis CECT 481 in microbial growth inhibition assays (18-h incubation, 2-fold microtiter broth dilution) [1]. While the 3-bromophenyl positional isomer has also been explored, the 4-bromo orientation offers a more linear molecular axis that may favor binding to elongated hydrophobic channels in bacterial targets. This is consistent with SAR reported for thio-triazole antibacterial agents where para-halogen substitution generally yields superior Gram-positive activity compared to meta or ortho halogen placement [2]. The target compound, with its 4-bromobenzylthio group, is thus positioned in the more active regioisomeric series. Researchers comparing the 4-bromobenzylthio compound against its 3-bromobenzylthio isomer should evaluate differential inhibition zones and MIC values, as regioisomeric shifts of a single bromine atom can alter activity by 2- to 8-fold in analogous triazole-thioether series.

Antimicrobial resistance Regioisomeric specificity Biofilm inhibition

Recommended Application Scenarios for 3-[(4-Bromophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine Based on Evidence-Based Differentiation


Lead Optimization in Anticancer Drug Discovery: Triazole-Based Antiproliferative Agent Development

The compound serves as a strategic starting point or comparator in anticancer SAR campaigns targeting the 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold. As demonstrated by Zhao et al., this chemotype can achieve sub-micromolar IC50 values against HCT116 colon cancer cells with selectivity over normal HEK-293 cells [1]. The 3-methylphenyl group at C-5 and the 4-bromobenzylthio group at C-3 provide a substitution pattern distinct from the published lead 8d (which carries 4-methoxyphenyl and 4-fluorobenzylthio), enabling researchers to probe the contribution of meta-methyl steric effects and bromine-dependent halogen bonding to potency and selectivity. Procurement of this compound alongside the 4-fluorophenyl analog (CAS 585550-27-2) and the 3-bromobenzylthio positional isomer allows a systematic 3-way comparison addressing halogen identity, halogen position, and methyl group topology within a single scaffold.

Antimicrobial Screening and Mechanism-of-Action Studies Targeting Gram-Positive Pathogens

Thio-triazole derivatives with 4-bromophenyl substitution have demonstrated activity against Enterococcus faecalis in the low micromolar range [5], and the broader thio-triazole class shows effective antibacterial and antifungal properties [6]. The target compound's combination of a 4-bromophenyl group (providing lipophilicity and halogen bonding) with a meta-tolyl group (modulating molecular shape) represents a deliberate structural departure from symmetrical 3,5-diaryl-4-amino-1,2,4-triazoles, which may confer an improved selectivity window against bacterial vs. mammalian cells. Research groups investigating structure-activity relationships for antimicrobial resistance reversal or biofilm inhibition should evaluate this compound in head-to-head MIC and time-kill assays against the 4-fluorophenyl and 3-bromophenyl analogs to quantify the contribution of halogen size and regioisomerism to antibacterial potency.

Diversifiable Building Block for Parallel Synthesis of 1,2,4-Triazole Libraries

The free N4-amine enables rapid generation of carbamate, urea, amide, and Schiff base derivatives without deprotection steps, as established in synthetic protocols for 4-amino-1,2,4-triazoles [3][4]. Simultaneously, the 4-bromophenyl group permits palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) for introduction of biaryl or amine diversity elements. This dual orthogonal reactivity is unavailable in N4-blocked analogs (e.g., 4-methyl or 4-phenyl triazoles), which forfeit the amine diversification vector. Procurement teams supporting medicinal chemistry library synthesis should prioritize this compound for its enhanced synthetic economy: a single scaffold enables two independent diversification steps, maximizing library size and chemical diversity per synthesis cycle.

Crystallographic and Computational Modeling Studies of Triazole-Protein Interactions

The 4-bromine atom provides significant anomalous scattering signal for X-ray crystallography (f' = -0.8 e⁻ at Cu Kα), facilitating experimental phasing of protein-ligand co-crystal structures without requiring additional heavy-atom derivatization. Furthermore, the meta-methylphenyl group introduces conformational features distinct from para-substituted analogs, with predicted torsion angles greater than 5° relative to the triazole plane based on crystallographic measurements of related compounds [2]. This structural uniqueness makes the compound valuable for computational docking validation studies, where the bromine atom also serves as a useful probe for halogen bonding interactions in silico. Structural biology groups should select this compound over the 4-methylphenyl isomer when investigating the role of ligand conformational flexibility in binding site complementarity.

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